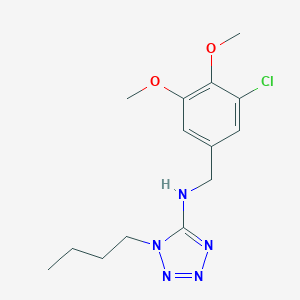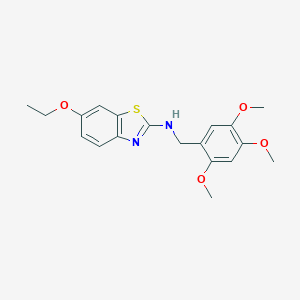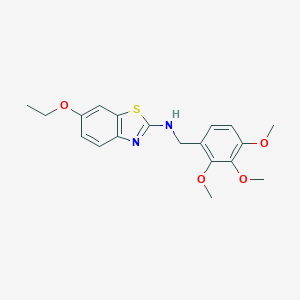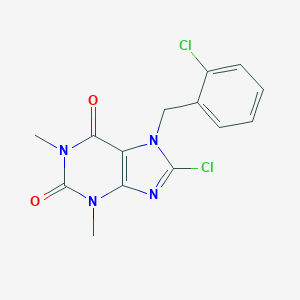
3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid” is a chemical compound with the molecular formula C13H14BrO4 . It contains a total of 33 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aliphatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a preparation method for 3-bromo-4-hydroxybenzoic acid methyl ester involves a bromination reaction using acetic acid glacial as a catalyst . Another process for the preparation of 3-bromo-4-fluoro-benzoic acid involves reacting fluorobenzene with acetyl chloride in the presence of an acylation catalyst .Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid” can be analyzed using various techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques can provide detailed information about the molecule’s shape and properties within its crystalline environment .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using computational Density Functional Theory (DFT) and related methodologies . These studies can provide insights into global reactivity descriptors and local nucleophilic/electrophilic Parr functions .Wissenschaftliche Forschungsanwendungen
Biochemical Activity and Potential Applications
Research on bromophenol derivatives from the red alga Rhodomela confervoides has contributed to understanding the biological activities of such compounds. Although the specific compound 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid was not highlighted for its activity, related derivatives were studied for their potential anticancer and antimicrobial effects. These studies suggest that while some bromophenol derivatives exhibit limited biological activities, their structural diversity makes them interesting candidates for further chemical modification and exploration in drug development (Zhao et al., 2004).
Chemical Properties and Synthesis
The synthesis and characterization of related compounds, such as zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrate the utility of bromo- and methoxy- substituted benzoic acids in preparing materials with significant photophysical and photochemical properties. These properties are particularly relevant for applications in photodynamic therapy for treating cancer, highlighting the compound's potential as a precursor in synthesizing photosensitizers with high singlet oxygen quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Properties
A study on the antioxidant activity of bromophenols isolated from the marine red alga Rhodomela confervoides suggests that similar bromophenol compounds, including those with methoxy groups, may possess potent antioxidant activities. These activities are beneficial for preventing oxidative stress, which is implicated in various diseases and in the deterioration of food products. This implies a potential application of 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid in developing natural antioxidants for food preservation and health supplements, provided that similar antioxidant properties are found in this compound (Li et al., 2011).
Zukünftige Richtungen
The future directions for research on “3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid” could involve further exploration of its synthesis, structure, reactivity, and potential applications. For instance, a study presents a comprehensive exploration of the structure–reactivity relationship of a similar compound . Such studies can provide valuable insights into the design and development of new materials involving similar systems .
Eigenschaften
IUPAC Name |
3-bromo-4-cyclopentyloxy-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-17-11-7-8(13(15)16)6-10(14)12(11)18-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIGUGGJAICJPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-fluorobenzamide](/img/structure/B471345.png)



![1-butyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471386.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471399.png)

![1-butyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine](/img/structure/B471406.png)




![2-ethylsulfanyl-3-(2-methylprop-2-enyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B471440.png)
